(+/-)-α-Tocopherol phosphate disodium salt is a water-soluble derivative of α-tocopherol, the most biologically active form of vitamin E []. While α-tocopherol itself is fat-soluble and poorly absorbed, the addition of a phosphate group and two sodium ions makes (+/-)-α-tocopherol phosphate disodium water-soluble, potentially improving its bioavailability. This property has made it a subject of research for several scientific applications.
(+/-)-alpha-Tocopherol phosphate disodium salt is a water-soluble derivative of alpha-tocopherol, which is a form of vitamin E. This compound is characterized by its phosphate ester structure, which enhances its solubility in aqueous environments compared to its parent compound, alpha-tocopherol. The chemical formula for (+/-)-alpha-Tocopherol phosphate disodium salt is C29H49Na2O5P, and it is classified under the CAS number 60934-46-5 . This compound plays a significant role as an antioxidant, protecting cells from oxidative damage, particularly in neural tissues.
As an antioxidant, (+/-)-alpha-Tocopherol phosphate disodium salt exhibits significant biological activity by protecting cellular membranes from oxidative damage. Research has shown that it can safeguard rat hippocampal neurons against oxidative stress, suggesting potential neuroprotective effects . The compound also facilitates the transport of alpha-tocopherol across plasma membranes, enhancing its bioavailability and efficacy in biological systems .
The synthesis of (+/-)-alpha-Tocopherol phosphate disodium salt typically involves the phosphorylation of alpha-tocopherol using phosphoric acid or its derivatives. This reaction can be catalyzed by various agents to promote the formation of the phosphate ester. The process generally includes the following steps:
(+/-)-alpha-Tocopherol phosphate disodium salt has several applications in various fields:
Studies have indicated that (+/-)-alpha-Tocopherol phosphate disodium salt interacts with various biomolecules, including lipids and proteins. Its ability to integrate into cell membranes allows it to exert protective effects against lipid peroxidation. Additionally, research has explored its interactions with signaling pathways related to oxidative stress and inflammation, suggesting that it may modulate cellular responses to these stimuli .
Several compounds share structural or functional similarities with (+/-)-alpha-Tocopherol phosphate disodium salt. Here is a comparison highlighting its uniqueness:
Compound | Structure Type | Solubility | Biological Activity |
---|---|---|---|
Alpha-Tocopherol | Alcohol | Lipid-soluble | Antioxidant; protects cell membranes |
Alpha-Tocopherol acetate | Ester | Lipid-soluble | Antioxidant; used as a vitamin E supplement |
Alpha-Tocopherol succinate | Ester | Lipid-soluble | Antioxidant; enhances absorption |
Alpha-Tocopherol nicotinate | Ester | Lipid-soluble | Antioxidant; promotes health benefits |
The primary distinction of (+/-)-alpha-Tocopherol phosphate disodium salt lies in its water solubility and enhanced bioavailability compared to other tocopherols and their derivatives. This property makes it particularly valuable in applications where solubility in aqueous environments is critical, such as in certain pharmaceutical formulations and dietary supplements .
The synthesis of (+/-)-alpha-tocopherol phosphate disodium salt represents a critical advancement in making the lipophilic vitamin E biologically accessible through phosphorylation. The fundamental phosphorylation mechanism involves the reaction of alpha-tocopherol with phosphoric acid or phosphorylating agents to form the phosphate ester . This process creates a water-soluble derivative that maintains the antioxidant properties of vitamin E while enhancing its bioavailability.
The phosphorylation reaction employs alpha-tocopherol as the substrate, which undergoes esterification with phosphoric acid under controlled conditions . The process involves the nucleophilic attack of the phenolic hydroxyl group of alpha-tocopherol on the phosphorus center of the phosphorylating agent [3]. This reaction proceeds through the formation of a phosphoester bond, creating the tocopheryl phosphoric acid ester intermediate.
Research has demonstrated that human coronary artery smooth muscle cells possess endogenous enzymatic systems capable of alpha-tocopherol phosphorylation [4]. These studies revealed that approximately 168 molecules per cell per hour of alpha-tocopherol phosphate can be synthesized in cellular assay systems, indicating the biological significance of this phosphorylation mechanism [4]. The enzymatic phosphorylation is facilitated by human tocopherol-associated protein 1 (hTAP1), which stimulates the phosphorylation reaction in a concentration-dependent manner [4].
The phosphorylation mechanism requires specific catalytic conditions to achieve optimal conversion rates. Various phosphorylating agents have been employed in synthetic routes, including phosphorus oxychloride, trimetaphosphoric acid, and polyphosphoric acid [5]. These agents provide different reaction pathways and yields, with phosphorus oxychloride being particularly effective for large-scale industrial applications due to its high reactivity and predictable conversion rates.
Laboratory-scale synthesis of (+/-)-alpha-tocopherol phosphate disodium salt follows a carefully optimized protocol designed to maximize yield while maintaining product purity. The esterification process begins with the preparation of alpha-tocopherol in anhydrous conditions to prevent unwanted side reactions .
The primary esterification step involves treating alpha-tocopherol with phosphoric acid or its derivatives in the presence of suitable catalysts [3]. The reaction is typically conducted under nitrogen atmosphere to prevent oxidation of the sensitive tocopherol molecule. Temperature control is critical, with optimal conditions maintained between 60-80°C to balance reaction rate with product stability [6].
A comprehensive three-step synthesis protocol has been developed for laboratory applications [7]. This method achieves overall yields of 61-67% through careful optimization of reaction conditions. The first step involves the conversion of alpha-tocopherol to its corresponding 2-bromoethyl phosphate intermediate. This intermediate undergoes hydrolytic cleavage of the phosphorochloridate bond in the second step. The final step involves treatment with appropriate aminating agents to yield the target phosphate derivatives [7].
The reaction conditions require precise control of several parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60-80°C | Higher temperatures increase reaction rate but may cause decomposition |
Reaction Time | 4-8 hours | Extended time improves conversion but increases impurity formation |
Catalyst Concentration | 0.1-0.5 mol% | Higher concentrations accelerate reaction but complicate purification |
Solvent System | Anhydrous organic solvents | Water presence significantly reduces yield |
The esterification protocol employs various catalytic systems depending on the specific phosphorylating agent used [8]. Lewis acids such as zinc chloride, aluminum chloride, and titanium tetrachloride have been successfully employed, though their use requires careful handling due to their sensitivity to moisture and the need for specialized disposal procedures [9].
Industrial production of (+/-)-alpha-tocopherol phosphate disodium salt involves scaled-up neutralization and crystallization processes designed for commercial manufacturing. The neutralization step represents a critical phase where the tocopheryl phosphoric acid ester is converted to its disodium salt form .
The neutralization process employs sodium hydroxide solution in carefully controlled stoichiometric ratios [5]. The amount of alkali metal hydroxide used is precisely adjusted to achieve optimal salt formation. Studies indicate that the molar equivalent of alkali metal with respect to tocopherol phosphoric acid ester should be maintained between 1.10 to 1.70 for optimal water solubility and product stability [5].
Industrial neutralization protocols incorporate a critical washing step to remove phosphoric acid byproducts before neutralization [5]. This preprocessing step prevents the consumption of sodium hydroxide by side reactions with phosphoric acid impurities. The washing process typically involves repeated extraction with water masses that are twice or more the mass of the organic reaction mixture. This approach ensures that 10-40% of the alkali metal hydroxide is not consumed by unwanted neutralization reactions [5].
The crystallization process is optimized for maximum purity and yield of the final product [10]. The tocopherol phosphate salt demonstrates excellent crystallization properties when using appropriate organic solvents. The crystallization parameters are carefully controlled to achieve consistent product quality:
Process Parameter | Industrial Specification | Quality Impact |
---|---|---|
Temperature Control | -10°C to +5°C | Controls crystal size and purity |
Solvent Ratio | 6:1 solvent to product | Optimizes nucleation and growth |
Crystallization Time | 18-24 hours | Ensures complete precipitation |
Stirring Rate | 50-100 RPM | Prevents agglomeration |
The industrial crystallization process has been demonstrated to concentrate vitamin E from approximately 3.50% in raw materials to 20-21% in purified fractions [11]. This significant enhancement is achieved through controlled low-temperature solvent crystallization techniques that selectively precipitate impurities while maintaining the target compound in solution.
The purification of (+/-)-alpha-tocopherol phosphate disodium salt employs both chromatographic and crystallization methodologies, each offering distinct advantages for different production scales and purity requirements. Chromatographic techniques provide superior resolution for analytical and small-scale preparative applications, while crystallization methods are preferred for large-scale industrial production.
High-performance liquid chromatography (HPLC) represents the primary chromatographic approach for tocopherol phosphate purification and analysis [12]. Normal-phase silica-based columns have been successfully employed using hexane/chloroform/isopropanol mobile phases in ratios of 95:4.5:0.5 (v/v/v) [13]. This system achieves baseline separation of alpha-tocopherol and its oxidation products with detection limits as low as 0.01 microgram for the target compounds [13].
Reversed-phase HPLC methods utilize C18 columns with gradient elution systems employing acetonitrile, water, and phosphoric acid mixtures [14]. These methods demonstrate excellent separation efficiency for tocopherol phosphates, with fluorescence detection providing enhanced sensitivity at excitation wavelengths of 297 nm and emission wavelengths of 319 nm [14]. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been developed for identification and characterization of tocopherol derivatives, utilizing BEH C18 columns under gradient conditions [15].
Superficially porous particle (SPP) columns offer advantages for tocopherol separation, featuring solid non-porous cores surrounded by porous silica shells [16]. These columns provide shorter diffusion paths compared to fully porous columns, resulting in improved efficiency and reduced analysis times while maintaining compatibility with standard HPLC instrumentation [16].
Crystallization-based purification techniques offer scalability advantages for industrial applications [11]. Low-temperature solvent crystallization has been optimized using response surface methodology to determine optimal conditions. The crystallization process involves three critical variables: solvent-to-material ratio, crystallization temperature, and crystallization time. Optimal conditions achieve solvent ratios of 6.04:1, temperatures of -10.54°C, and crystallization times of 24.16 hours [11].
Purification Method | Advantages | Limitations | Application Scale |
---|---|---|---|
Normal-Phase HPLC | High resolution, analytical precision | Limited throughput, solvent costs | Laboratory analysis |
Reversed-Phase HPLC | Aqueous compatibility, robust method | Moderate resolution | Small-scale prep |
UPLC-MS | Superior identification, trace analysis | High equipment costs | Research applications |
Crystallization | High throughput, cost-effective | Limited resolution | Industrial production |
The choice between chromatographic and crystallization approaches depends on specific requirements for purity, scale, and cost considerations. Chromatographic methods excel in achieving high purity levels and providing analytical characterization, while crystallization techniques offer practical solutions for large-scale manufacturing with acceptable purity levels for pharmaceutical applications.
Quality control in pharmaceutical manufacturing of (+/-)-alpha-tocopherol phosphate disodium salt requires comprehensive analytical protocols that ensure product safety, efficacy, and consistency. The quality control framework encompasses multiple analytical parameters including purity, identity, potency, and impurity profiling in accordance with Good Manufacturing Practices (GMP) [17].
The primary analytical specifications for (+/-)-alpha-tocopherol phosphate disodium salt establish critical quality attributes. The compound exhibits a molecular weight of 554.65 g/mol with the molecular formula C29H49Na2O5P [18] [19]. Physical characteristics include a white to off-white powder form with storage requirements at 2-8°C to maintain stability [18] [20]. High-performance liquid chromatography (HPLC) assay specifications require ≥97% purity for pharmaceutical-grade material [18] [19].
Identity confirmation employs multiple analytical techniques to ensure product authenticity. Spectroscopic methods include infrared spectroscopy for functional group identification and nuclear magnetic resonance (NMR) for structural confirmation [3]. The characteristic UV absorption spectrum and fluorescence properties provide additional identity verification parameters. Mass spectrometry techniques, particularly UPLC-Q-TOF-MS, offer definitive molecular identification through exact mass determination and fragmentation patterns [15].
Quantitative assay methods utilize validated HPLC procedures with UV detection at 286 nm for routine analysis [14]. Fluorescence detection provides enhanced sensitivity for trace-level determinations, employing excitation at 297 nm and emission at 319 nm [14]. The analytical methods demonstrate excellent linearity across the working range with correlation coefficients exceeding 0.999 and relative standard deviations below 2.0% for precision measurements [21].
Impurity profiling represents a critical quality control parameter, focusing on potential degradation products and synthetic intermediates. The primary impurities include unreacted alpha-tocopherol, oxidation products such as alpha-tocopheryl quinone, and bistocopheryl phosphate derivatives [12]. Acceptance criteria typically limit total impurities to less than 3.0% with individual unknown impurities not exceeding 0.5% [12].
Quality Parameter | Specification | Test Method | Frequency |
---|---|---|---|
Assay (HPLC) | 97.0-103.0% | UV detection at 286 nm | Every batch |
Water Content | ≤5.0% | Karl Fischer titration | Every batch |
Heavy Metals | ≤20 ppm | ICP-MS analysis | Monthly |
Microbial Limits | USP <61> limits | Membrane filtration | Every batch |
Related Substances | ≤3.0% total | HPLC with UV detection | Every batch |
Stability testing protocols evaluate the long-term integrity of the pharmaceutical product under various storage conditions [17]. Accelerated stability studies at 40°C/75% relative humidity for six months provide data for shelf-life determination. The testing includes assay potency retention, impurity formation monitoring, and physical characteristic evaluation. Real-time stability studies under recommended storage conditions validate the proposed expiration dating [22].
Microbiological quality control ensures the absence of pathogenic organisms and maintains acceptable microbial limits for pharmaceutical products [23]. Testing protocols include total aerobic microbial count, yeast and mold enumeration, and specific pathogen testing for Escherichia coli, Salmonella, and Staphylococcus aureus. The acceptance criteria follow pharmacopeial standards with total aerobic count not exceeding 1000 CFU/g and absence of specified pathogens [23].
Method validation ensures that analytical procedures are suitable for their intended purpose and meet regulatory requirements [24]. Validation parameters include specificity, linearity, accuracy, precision, robustness, and limits of detection and quantification. The validation protocols follow International Conference on Harmonisation (ICH) guidelines Q2(R1) for analytical procedure validation [24]. Documentation requirements include validation protocols, standard operating procedures, and comprehensive validation reports demonstrating method suitability [25].
Process analytical technology (PAT) implementation enables real-time monitoring of critical quality attributes during manufacturing. Near-infrared spectroscopy and Raman spectroscopy provide non-destructive methods for in-process monitoring of reaction progress and product formation [26]. These techniques support continuous manufacturing approaches and enhance process understanding while reducing testing time and costs.